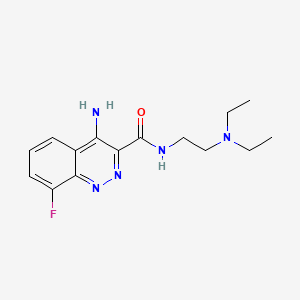
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- is a synthetic organic compound that belongs to the cinnolinecarboxamide family This compound is characterized by the presence of a cinnoline ring, an amide group, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- typically involves multi-step organic reactions. The process begins with the preparation of the cinnoline ring, followed by the introduction of the amide group and the fluorine atom. Common reagents used in these reactions include diethylamine, ethyl chloroformate, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cinnoline derivatives.
Aplicaciones Científicas De Investigación
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro-
- 3-Cinnolinecarboxamide, 4-amino-N-(2-(dimethylamino)ethyl)-8-fluoro-
Uniqueness
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- is unique due to its specific substitution pattern and the presence of the fluorine atom. This structural feature imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
187231-61-4 |
|---|---|
Fórmula molecular |
C15H20FN5O |
Peso molecular |
305.35 g/mol |
Nombre IUPAC |
4-amino-N-[2-(diethylamino)ethyl]-8-fluorocinnoline-3-carboxamide |
InChI |
InChI=1S/C15H20FN5O/c1-3-21(4-2)9-8-18-15(22)14-12(17)10-6-5-7-11(16)13(10)19-20-14/h5-7H,3-4,8-9H2,1-2H3,(H2,17,19)(H,18,22) |
Clave InChI |
LCIAUKLATLRGPJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)C1=NN=C2C(=C1N)C=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


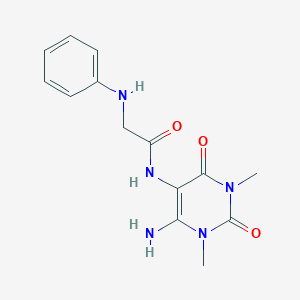
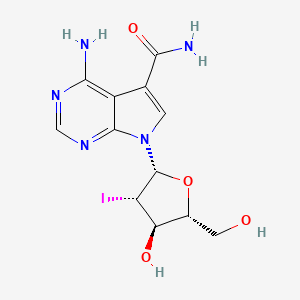

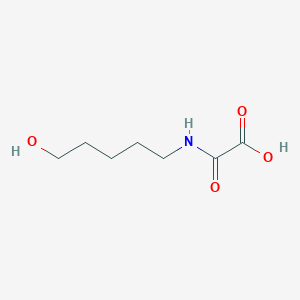

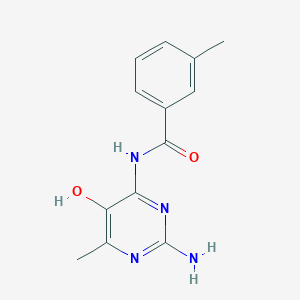
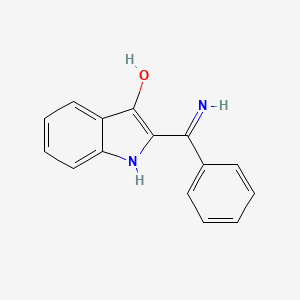
![[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-](/img/structure/B12923462.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)

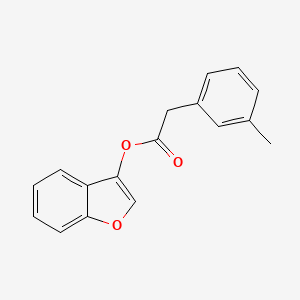
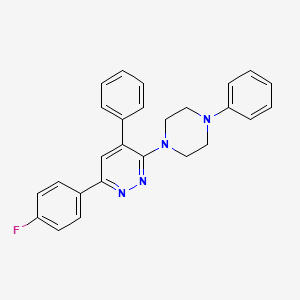

![6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one](/img/structure/B12923496.png)
